molecular formula C17H17N3O4S B7153898 N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide

N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide

Cat. No.: B7153898
M. Wt: 359.4 g/mol
InChI Key: KSIMNXRBUGBKHV-UHFFFAOYSA-N
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Description

N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonyl group, which can influence its chemical reactivity and solubility.

Properties

IUPAC Name

N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-7-8-12(9-15(11)25(2,23)24)18-16(21)10-20-14-6-4-3-5-13(14)19-17(20)22/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIMNXRBUGBKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3NC2=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide typically involves multiple steps, including the formation of the benzimidazole ring and the introduction of the sulfonyl and acetamide groups. A common synthetic route might include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The benzimidazole core is known for its biological activity, making this compound a candidate for studies on enzyme inhibition, antimicrobial activity, and other biological effects.

    Industry: The compound’s unique properties might make it useful in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole core can bind to active sites of enzymes, while the sulfonyl group might enhance its binding affinity or solubility.

Comparison with Similar Compounds

Similar compounds to N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide include other benzimidazole derivatives and sulfonyl-containing compounds. For example:

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic drugs.

What sets this compound apart is the combination of these two functional groups, which can confer unique chemical and biological properties.

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